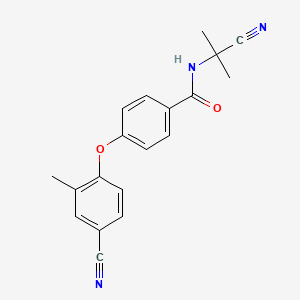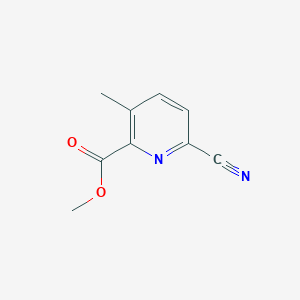![molecular formula C19H15ClFNO2S2 B2729999 (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 255865-23-7](/img/structure/B2729999.png)
(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H15ClFNO2S2 and its molecular weight is 407.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research has shown that certain thiazolidinones exhibit potent antibacterial and antifungal activities. For instance, compounds synthesized from thiazolidinone derivatives have been effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. This suggests their potential as lead compounds in the development of new antimicrobial agents. Specific derivatives demonstrated remarkable inhibition against penicillin-resistant staphylococci, highlighting their relevance in addressing antibiotic resistance (Vicini et al., 2006; Adki, Rana, & Palthya, 2022).
Anticancer Activity
Several thiazolidinone derivatives have been identified as potential anticancer agents. These compounds have shown promising results in inhibiting the growth of various cancer cell lines. The research indicates that modifications to the thiazolidinone structure can enhance its antiproliferative effects, offering insights into the design of new cancer therapies. Notably, specific derivatives have been found to exhibit selectivity towards certain cancer cells, suggesting their potential in targeted cancer treatment (Al-Sanea et al., 2015).
Anticonvulsant and CNS Activity
Thiazolidinone compounds have also been explored for their central nervous system (CNS) activities, including anticonvulsant effects. Studies have demonstrated that some thiazolidinone derivatives can bind to benzodiazepine receptors, inducing sedative-hypnotic and anticonvulsant activities without impairing learning and memory. This highlights their potential as novel treatments for CNS disorders, such as epilepsy (Faizi et al., 2017).
Antioxidant and Anti-inflammatory Properties
Research into thiazolidinone derivatives has uncovered their antioxidant and anti-inflammatory properties. Certain compounds with specific substitutions on the phenyl ring have demonstrated excellent free radical scavenging effects, as well as cytotoxic and antimicrobial activities. These findings indicate the potential of thiazolidinone derivatives in developing treatments for diseases where oxidative stress and inflammation play a critical role (Paulrasu et al., 2014).
Corrosion Inhibition
Beyond biomedical applications, thiazolidinone derivatives have been investigated for their utility in corrosion inhibition, particularly for protecting metals in acidic environments. Studies have shown that these compounds can effectively inhibit the corrosion of mild steel in hydrochloric acid solution, suggesting their application in industrial settings to extend the lifespan of metal structures (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
(5E)-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2S2/c1-2-22-18(23)17(26-19(22)25)10-13-5-8-16(15(20)9-13)24-11-12-3-6-14(21)7-4-12/h3-10H,2,11H2,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIXCZXCJNTLHJ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2729916.png)
![1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729917.png)
![N-[3-[2-(Methylamino)-2-oxoethyl]phenyl]prop-2-enamide](/img/structure/B2729918.png)
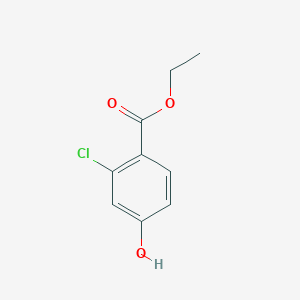
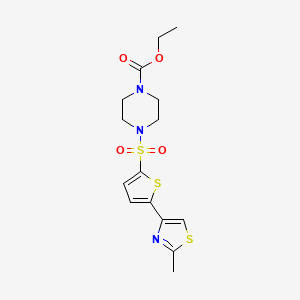
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2729924.png)

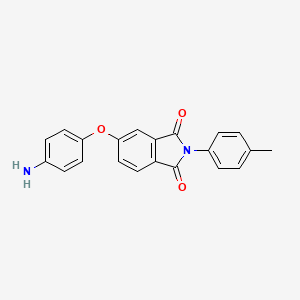
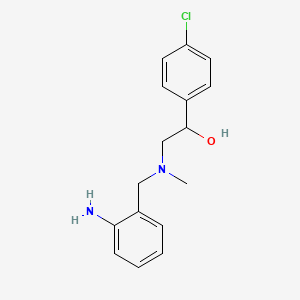
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2729932.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B2729933.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2729936.png)
